(2,5-Dichlorophenyl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone
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Overview
Description
(2,5-Dichlorophenyl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a complex organic compound that features a dichlorophenyl group, a piperidine ring, and a thiazole moiety
Mechanism of Action
Target of action
The compound “(2,5-Dichlorophenyl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone” contains a thiazole ring . Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets of this compound would depend on its exact structure and properties.
Mode of action
The mode of action of “this compound” would depend on its specific targets. Thiazole derivatives can interact with their targets in various ways, leading to different biological effects .
Biochemical pathways
The affected pathways would depend on the specific targets of “this compound”. Thiazole derivatives can affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The ADME properties of “this compound” would depend on its specific structure and properties. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of action
The molecular and cellular effects of “this compound” would depend on its mode of action and the biochemical pathways it affects. Thiazole derivatives can have various effects at the molecular and cellular level, depending on their specific activities .
Action environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. The specific influences would depend on the compound’s properties and the nature of its interactions with its targets .
Biochemical Analysis
Biochemical Properties
(2,5-Dichlorophenyl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the enzyme’s activity, leading to changes in cellular redox states and protection against oxidative damage.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival . Additionally, it can alter gene expression profiles by upregulating genes involved in antioxidant defense and downregulating pro-inflammatory genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of certain enzymes, either inhibiting or activating their function. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory prostaglandins . This inhibition is achieved through the compound’s interaction with the enzyme’s catalytic site, preventing substrate binding and subsequent enzymatic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that it can maintain its biochemical activity for several weeks, making it suitable for prolonged experimental use. Its effects on cellular function may diminish over time due to cellular adaptation and compensatory mechanisms.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant defense and reduced inflammation . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s accumulation in tissues and its interaction with critical cellular components.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound can also affect metabolic flux by altering the levels of key metabolites, such as glutathione and reactive oxygen species. These changes can impact cellular redox balance and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. For example, it can be taken up by cells via organic anion transporters and distributed to various cellular compartments . The compound’s localization and accumulation can influence its biochemical activity and potential therapeutic effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It has been observed to localize in the mitochondria, where it can modulate mitochondrial function and energy production . Additionally, the compound may undergo post-translational modifications that direct it to specific organelles, further influencing its biochemical properties and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichlorophenyl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone typically involves multi-step organic synthesis. One common route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Thiazole to Piperidine: The thiazole derivative is then reacted with a piperidine derivative through a nucleophilic substitution reaction.
Introduction of the Dichlorophenyl Group: The final step involves the coupling of the dichlorophenyl group to the piperidine-thiazole intermediate, often using a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination of the aromatic ring.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.
Biology
Medicine
In medicine, derivatives of this compound could be explored for their potential as therapeutic agents, particularly in the treatment of diseases where thiazole-containing compounds have shown efficacy, such as antimicrobial and anticancer therapies.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique chemical reactivity of the thiazole and piperidine moieties.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole.
Piperidine Derivatives: Compounds such as piperine and paroxetine.
Dichlorophenyl Compounds: Compounds like diclofenac and chlorpromazine.
Uniqueness
What sets (2,5-Dichlorophenyl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone apart is the combination of these three functional groups in a single molecule, providing a unique set of chemical properties and potential biological activities that are not found in simpler analogs.
Properties
IUPAC Name |
(2,5-dichlorophenyl)-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2OS2/c17-12-1-2-14(18)13(9-12)15(21)20-6-3-11(4-7-20)10-23-16-19-5-8-22-16/h1-2,9,11H,3-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJRCJIRRNAJOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=NCCS2)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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